3,4-Dibenzyloxy-beta-nitrostyrene

Description

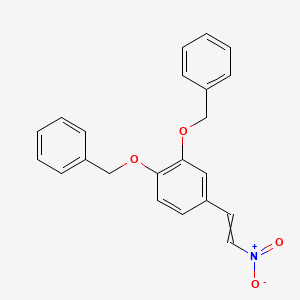

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19NO4 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

4-(2-nitroethenyl)-1,2-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C22H19NO4/c24-23(25)14-13-18-11-12-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2 |

InChI Key |

CHTJRVASYXOBSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3,4 Dibenzyloxy Beta Nitrostyrene

Reduction Chemistry of the Nitrovinyl Moiety

The reduction of the nitrovinyl moiety in 3,4-dibenzyloxy-beta-nitrostyrene can be tailored to yield different products, such as the corresponding amine or hydroxylamine, by carefully selecting the reducing agents and reaction conditions. These reductions can be performed through catalytic hydrogenation or with metal hydrides, and methods exist for the selective reduction of either the nitro group or the double bond.

Catalytic Hydrogenation for Amine and Hydroxylamine Formation

Catalytic hydrogenation is a widely used method for the reduction of nitrostyrenes. In the case of this compound, this process typically reduces both the nitro group and the carbon-carbon double bond. However, a common and significant consequence of using standard palladium catalysts is the simultaneous cleavage of the benzyl (B1604629) ether protecting groups (debenzylation).

A notable example is the hydrogenation of 3,4-bis-(benzyloxy)-β-nitrostyrene using a 5% palladium on charcoal (Pd/C) catalyst. This reaction, conducted in ethanol (B145695) with hydrochloric acid at room temperature for 24 hours, results in the quantitative formation of dopamine (B1211576) hydrochloride. mdma.ch In this transformation, the nitrovinyl group is fully reduced to an aminoethyl group, and both benzyloxy groups are cleaved to reveal the catechol moiety. mdma.ch While effective for producing dopamine, this method is not suitable if the retention of the dibenzyloxy structure is desired. The formation of hydroxylamines as intermediates is plausible, though they are typically further reduced to the amine under these conditions.

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

| 3,4-Dibenzyloxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm) | EtOH, 12 M HCl, Room Temp, 24h | Dopamine hydrochloride | 99% | mdma.ch |

| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm) | EtOH, 12 M HCl, 0°C, 3h | 3,4-Methylenedioxyphenethylamine | 71% | mdma.ch |

| 3,4-Dimethoxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm) | EtOH, 12 M HCl, Room Temp, 24h | 3,4-Dimethoxyphenethylamine | 73% | mdma.ch |

Metal Hydride Reductions (e.g., NaBH₄/CuCl₂ Systems) to Phenethylamines

To circumvent the debenzylation often observed during catalytic hydrogenation, metal hydride reduction offers a milder alternative. While sodium borohydride (B1222165) (NaBH₄) alone is generally insufficient to reduce the nitrovinyl group completely to an amine (often stopping at the nitroalkane stage), its reactivity can be enhanced by the addition of a transition metal salt. beilstein-journals.orgnih.gov

The NaBH₄/copper(II) chloride (CuCl₂) system has been demonstrated as a simple, rapid, and high-yielding method for the reduction of various substituted β-nitrostyrenes to their corresponding phenethylamines. beilstein-journals.orgnih.gov This one-pot procedure typically involves refluxing the nitrostyrene (B7858105) with NaBH₄ and a catalytic amount of CuCl₂ in a solvent like isopropanol (B130326) and water, affording the desired phenethylamine (B48288) in yields ranging from 62% to 83% within 10 to 30 minutes. beilstein-journals.orgnih.gov This method is effective for a range of substituted nitrostyrenes and is expected to be applicable to this compound for the synthesis of 3,4-dibenzyloxyphenethylamine, preserving the benzyl protecting groups. beilstein-journals.org

| Substrate | Reagents | Conditions | Yield | Reference |

| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄, CuCl₂ | i-PrOH/H₂O, 80°C, 10 min | 78% | beilstein-journals.orgnih.gov |

| 3,4-Methylenedioxy-β-nitrostyrene | NaBH₄, CuCl₂ | i-PrOH/H₂O, 80°C, 15 min | 83% | beilstein-journals.orgnih.gov |

| 4-Methoxy-β-nitrostyrene | NaBH₄, CuCl₂ | i-PrOH/H₂O, 80°C, 15 min | 81% | beilstein-journals.orgnih.gov |

Selective Reduction of the Nitro Group and Carbon-Carbon Double Bond

Achieving selective reduction of either the nitro group or the carbon-carbon double bond in this compound presents a synthetic challenge, primarily due to the lability of the benzyl ethers under many standard catalytic hydrogenation conditions.

For the chemoselective hydrogenation of the nitro group while preserving the double bond, specialized catalyst systems are required. Research on other nitrostyrenes, such as 3-nitrostyrene, has shown that highly efficient and selective reduction of the nitro group can be achieved using carefully designed catalysts like 0.2 wt% Pt/TiO₂. bath.ac.uk Such systems operate by tuning the metal-support interaction to create active sites at the nanoparticle periphery that favor nitro group reduction. bath.ac.uk While not specifically documented for the 3,4-dibenzyloxy derivative, this approach represents a potential pathway.

Conversely, selectively reducing the double bond without affecting the nitro group can be accomplished using reagents like sodium borohydride alone, which typically yields the corresponding saturated nitroalkane, 1,2-bis(benzyloxy)-4-(2-nitroethyl)benzene. beilstein-journals.orgnih.gov

Maintaining the benzyl protecting groups during these transformations is critical. Certain homogeneous ruthenium-based catalysts have been reported to hydrogenate various functional groups, including esters and nitriles, while leaving benzyl and benzyloxycarbonyl groups intact, offering a potential strategy for the reduction of the nitrovinyl moiety without deprotection. tcichemicals.com

Cyclization Reactions for Heterocyclic Compound Formation

The structure of this compound is a valuable starting point for the synthesis of complex heterocyclic molecules, most notably substituted indoles. This typically requires an initial modification of the aromatic ring, followed by a reductive cyclization step.

Reductive Cyclization to Substituted Indoles (e.g., 5,6-Dibenzyloxyindole)

The synthesis of 5,6-dibenzyloxyindole from this compound is a multi-step process that does not proceed by direct cyclization. The key intermediate is 4,5-dibenzyloxy-2,β-dinitrostyrene, which is prepared by the nitration of this compound. epo.orggoogle.com

Once the ortho-nitro group is introduced, this dinitro derivative can undergo reductive cyclization to form the indole (B1671886) ring system. Several methods have been developed for this transformation:

Classic Method: The traditional approach involves reduction with iron powder in acetic acid. epo.orggoogle.com This method, however, can be harsh and may require tedious workup procedures.

Dithionite (B78146) Reduction: A milder and more modern method employs a water-soluble dithionite salt, such as sodium dithionite, to effect the reductive cyclization. This process offers improved yields and simpler purification. epo.orggoogle.com

Palladium-Catalyzed Tandem Reaction: A recent patent describes a process where 2-nitro-4,5-dibenzyloxybenzaldehyde is condensed with nitromethane (B149229) to give the dinitrostyrene, which is then subjected to a tandem reaction using a palladium-carbon catalyst. This single step achieves reduction of both nitro groups, intramolecular cyclization, and debenzylation to afford the final 5,6-dihydroxyindole (B162784). google.com To obtain 5,6-dibenzyloxyindole, the debenzylation step would need to be avoided by modifying the catalytic system or conditions.

These synthetic routes highlight that this compound is a viable precursor to 5,6-disubstituted indoles, which are important building blocks for natural products and pigments like melanin. epo.orggoogle.com

Intra- and Intermolecular Cycloaddition Reactions

The electron-deficient carbon-carbon double bond in β-nitrostyrenes makes them excellent candidates for participating in cycloaddition reactions, serving as the 2π-electron component. Although specific examples involving this compound are not prominently featured in the surveyed literature, its reactivity can be inferred from the general behavior of β-nitrostyrene derivatives.

[3+2] Cycloadditions: β-Nitrostyrenes readily undergo [3+2] cycloaddition reactions with various 1,3-dipoles such as nitrones. A theoretical study on the reaction between β-nitrostyrene and a nitrone indicates that the reaction proceeds via a one-step, polar mechanism with low activation energy. rsc.org This type of reaction would provide access to highly substituted isoxazolidine (B1194047) rings.

[4+2] Cycloadditions (Diels-Alder Reactions): As a dienophile, β-nitrostyrene derivatives can react with 1,3-dienes in Diels-Alder reactions to form six-membered rings. For instance, β-fluoro-β-nitrostyrenes have been shown to react with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728) to produce fluorinated bicyclic compounds in high yields. beilstein-journals.org It is expected that this compound would exhibit similar reactivity, providing a pathway to complex carbocyclic structures.

These cycloaddition pathways underscore the versatility of the nitrovinyl group in constructing diverse molecular architectures.

Nucleophilic Addition Reactions to the Activated Olefin

The nitro group in this compound strongly withdraws electron density from the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a variety of nucleophiles. This conjugate addition, often referred to as a Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Michael Additions with Carbon-Based Nucleophiles

The addition of carbon-based nucleophiles to β-nitrostyrenes is a well-established method for the construction of new carbon-carbon bonds. In the case of this compound, this reaction allows for the introduction of a wide range of substituents at the α-position relative to the nitro group.

Enolates derived from 1,3-dicarbonyl compounds, such as malonates and β-ketoesters, are common nucleophiles in these reactions. For instance, the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene has been studied, and similar reactivity can be expected with this compound. The use of chiral catalysts can lead to the formation of enantiomerically enriched products, which are valuable precursors for the synthesis of biologically active molecules. For example, chiral bis(cyclohexyldiamine)-based Ni(II) complexes have been used to catalyze the addition of tert-butyl phenyl malonate to β-nitrostyrene, affording the corresponding adduct in high yield and enantioselectivity. The reaction conditions for such transformations are often mild, and various organocatalysts, including those based on thiourea (B124793) and squaramide, have also been developed to promote these additions with high efficiency and stereocontrol.

A notable aspect of Michael additions with certain β-keto esters is the potential for crystallization-induced diastereomer transformation (CIDT). This process can lead to the formation of a single diastereomer from a reaction that might otherwise produce a mixture, by allowing for epimerization of the newly formed stereocenter and selective crystallization of the thermodynamically more stable diastereomer.

The following table summarizes representative examples of Michael additions of carbon-based nucleophiles to nitrostyrenes, which are analogous to the expected reactivity of this compound.

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Dimethyl malonate | Thiourea organocatalyst | γ-Nitro ester | |

| Diethyl malonate | Thiourea (R,R)-13, solvent-free | Nitro ester | |

| tert-Butyl phenyl malonate | Ni(II) complex 60 | β-Nitro derivative | |

| Acetophenone | Primary amine-thiourea organocatalyst 55 | γ-Nitro ketone | |

| Dimethyl malonate | Polymer-supported CaCl2-Pybox chiral catalyst | γ-Lactam precursor | |

| 1,3-Cyclopentanedione | Grinding, catalyst- and solvent-free | Michael adduct |

Reactions with Oxygen- and Nitrogen-Based Nucleophiles

The electrophilic β-carbon of this compound also readily reacts with heteroatom nucleophiles, such as those based on oxygen and nitrogen. These reactions provide a direct route to functionalized nitroalkanes bearing ether or amine functionalities.

While specific examples for the reaction of this compound with simple alcohols are not extensively detailed in the provided search results, the general reactivity of β-nitrostyrenes suggests that the addition of alkoxides would proceed under basic conditions. The resulting products would be β-alkoxy-α-nitro compounds.

The conjugate addition of amines to β-nitrostyrenes has been more widely studied. These reactions typically proceed under mild conditions and can

Spectroscopic Characterization Techniques for Structural Elucidation of 3,4 Dibenzyloxy Beta Nitrostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. The analysis of a ¹H NMR spectrum for 3,4-Dibenzyloxy-beta-nitrostyrene would involve identifying signals corresponding to each unique proton in the structure.

The expected signals for this compound can be categorized based on their structural environment:

Vinyl Protons : The two protons on the carbon-carbon double bond (Cα-H and Cβ-H) are expected to appear as doublets due to coupling with each other. Their chemical shifts are significantly influenced by the electron-withdrawing nitro group and the aromatic ring. The trans configuration, as is common for β-nitrostyrenes, would result in a large coupling constant (typically >12 Hz). nih.gov

Aromatic Protons : The molecule contains three aromatic rings: the central catechol-derived ring and two benzyl (B1604629) rings. The three protons on the central ring would show distinct signals, with their chemical shifts influenced by the ortho- and para-directing benzyloxy groups and the conjugated nitrostyrene (B7858105) moiety. The ten protons of the two benzyl groups would likely appear as a complex multiplet in the aromatic region.

Benzylic Protons : The two methylene (B1212753) (-CH₂-) groups of the benzyl ethers are chemically equivalent in a symmetric environment and would typically produce a single sharp signal (a singlet), integrating to four protons.

An illustrative data table summarizing the expected proton signals is presented below. Note that specific chemical shift values (ppm) depend on the solvent and instrument frequency and are not publicly available.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Vinyl (α-H) | 7.5 - 8.5 | Doublet (d) | 1H |

| Vinyl (β-H) | 7.0 - 8.0 | Doublet (d) | 1H |

| Aromatic (Catechol Ring) | 6.8 - 7.5 | Multiplet (m) | 3H |

| Aromatic (Benzyl Rings) | 7.2 - 7.5 | Multiplet (m) | 10H |

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. While natural abundance of ¹³C is low, techniques like proton decoupling are used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom gives a single peak.

For this compound, with the molecular formula C₂₂H₁₉NO₄, one would expect to see signals for all 22 carbon atoms, although some may overlap. nih.gov Key signals would include:

Vinyl Carbons : Two distinct signals for the Cα and Cβ carbons of the nitrostyrene double bond.

Aromatic Carbons : Signals for the six carbons of the central ring and the twelve carbons of the two benzyl rings. Carbons attached to oxygen (C-O) will be shifted downfield.

Benzylic Carbon : A signal for the methylene (-CH₂-) carbon of the benzyl groups.

Table 2: Expected ¹³C NMR Signal Types for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Vinyl (=CH) | 120 - 150 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-O, C-C) | 125 - 160 |

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). miamioh.edu A COSY spectrum of this compound would show a cross-peak between the two vinyl protons, confirming their adjacent relationship. It would also reveal correlations between the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. miamioh.edu An HSQC spectrum would allow for the direct assignment of each protonated carbon by linking the known ¹H signals to their corresponding ¹³C signals. For instance, the benzylic proton singlet would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. miamioh.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For example, it would show correlations from the benzylic protons to the carbons of the benzyl rings and to the oxygen-bearing carbons of the central catechol ring, confirming the ether linkages.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₂₂H₁₉NO₄, corresponding to a molecular weight of approximately 361.39 g/mol . sigmaaldrich.com

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺·) and various fragment ion peaks.

For this compound, the EI-MS would be expected to show a molecular ion peak at m/z 361. The fragmentation pattern provides evidence for the different structural units. Based on available data, key fragments include: nih.gov

m/z 91 : This is the base peak (most intense signal) and is characteristic of the tropylium (B1234903) ion ([C₇H₇]⁺). Its formation is due to the cleavage of a benzyl group, which readily rearranges to this highly stable aromatic cation. This peak is strong evidence for the presence of benzyl groups.

m/z 271 : This significant peak likely corresponds to the loss of a benzyl radical ([M - C₇H₇]⁺), further confirming the benzyloxy substituent.

m/z 92 : This peak can be attributed to the formation of a toluene (B28343) radical cation, often seen in compounds containing benzyl moieties.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 361 | Molecular Ion [M]⁺· | [C₂₂H₁₉NO₄]⁺· | Confirms molecular weight |

| 271 | [M - C₇H₇]⁺ | [C₁₅H₁₂NO₄]⁺ | Loss of a benzyl group |

| 92 | Toluene radical cation | [C₇H₈]⁺· | Evidence of benzyl moiety |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is an excellent method for assessing the purity of a volatile or semi-volatile compound.

In a GC-MS analysis of a this compound sample, the compound would first travel through a GC column and be separated from any impurities. A pure sample would ideally produce a single, sharp peak in the gas chromatogram at a characteristic retention time. The mass spectrometer then analyzes this peak, and the resulting mass spectrum should match the known fragmentation pattern of the target compound, as described in the EI-MS section. The presence of a single chromatographic peak with the correct mass spectrum (NIST Number: 128795) would provide strong confirmation of the sample's high purity. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides valuable information for its structural elucidation, confirming the presence of key functionalities such as the nitro group, the carbon-carbon double bond of the styrene (B11656) system, the aromatic rings, and the ether linkages. While a detailed, published spectrum specifically for this compound is not widely available, analysis of the spectra of closely related compounds, such as 3,4-Dimethoxy-beta-nitrostyrene, and established spectroscopic correlation tables allow for a confident assignment of its characteristic absorption bands. nist.gov

The most prominent features in the IR spectrum of a β-nitrostyrene derivative are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. mdpi.com For compounds of this type, these bands are typically observed in the regions of 1490-1530 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The conjugation of the nitro group with the carbon-carbon double bond influences the exact position of these absorptions.

The presence of the benzyloxy groups introduces characteristic C-O stretching vibrations. The aromatic ether linkage (Ar-O-CH₂) typically exhibits a strong, asymmetric C-O-C stretching band in the region of 1220-1270 cm⁻¹ and a symmetric stretching band around 1020-1050 cm⁻¹. The spectrum will also display multiple bands corresponding to the aromatic C-H and C=C stretching vibrations of the three benzene (B151609) rings (the catechol ring and the two benzyl rings). The C-H stretching vibrations of the aromatic rings and the vinyl group are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

The carbon-carbon double bond (C=C) of the nitrostyrene moiety, being conjugated with both the aromatic ring and the nitro group, will show a stretching vibration in the 1620-1640 cm⁻¹ region. The trans-configuration of the double bond is further supported by the presence of a C-H out-of-plane bending (wagging) vibration around 960-980 cm⁻¹.

A representative summary of the expected key IR absorption bands for this compound, based on data from analogous compounds and spectroscopic principles, is presented in the interactive table below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~ 3100 - 3000 | Medium to Weak | Aromatic and Vinylic C-H Stretching |

| ~ 2950 - 2850 | Medium to Weak | Aliphatic C-H Stretching (CH₂ of benzyl) |

| ~ 1640 - 1620 | Medium | C=C Stretching (Alkenyl, conjugated) |

| ~ 1600, 1580, 1500, 1450 | Medium to Strong | C=C Stretching (Aromatic rings) |

| ~ 1530 - 1490 | Strong | Asymmetric NO₂ Stretching |

| ~ 1360 - 1340 | Strong | Symmetric NO₂ Stretching |

| ~ 1270 - 1220 | Strong | Asymmetric C-O-C Stretching (Aromatic Ether) |

| ~ 1050 - 1020 | Medium | Symmetric C-O-C Stretching (Aromatic Ether) |

| ~ 980 - 960 | Medium to Strong | C-H Out-of-Plane Bending (trans-alkene) |

This detailed analysis of the infrared spectrum, by identifying the vibrational frequencies of the constituent functional groups, plays a crucial role in confirming the molecular structure of this compound.

Computational and Theoretical Studies on 3,4 Dibenzyloxy Beta Nitrostyrene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of 3,4-Dibenzyloxy-beta-nitrostyrene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Ab initio molecular orbital calculations are based on first principles, without the use of experimental parameters. These methods are crucial for performing conformational analysis to identify the most stable three-dimensional arrangements of the atoms in this compound. The presence of flexible benzyloxy groups and the rotatable bond between the vinyl and phenyl groups suggest a complex conformational landscape.

A systematic conformational search would typically involve rotating the key dihedral angles and calculating the energy of each resulting conformer. The results would reveal the global minimum energy structure and other low-energy conformers that might be present at room temperature. For instance, studies on similar nitrostyrene (B7858105) derivatives often focus on the E/Z isomerism around the carbon-carbon double bond. mdpi.com The trans or E-isomer of this compound is generally expected to be more stable due to reduced steric hindrance. nih.gov

Table 1: Illustrative Conformational Energy Profile of this compound

This table illustrates the type of data obtained from ab initio conformational analysis. The energy values are hypothetical.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum (trans) | 180° | 0.00 | 95.0 |

| Local Minimum 1 | 60° | 2.50 | 3.0 |

| Local Minimum 2 | -60° | 2.50 | 2.0 |

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. For this compound, DFT could be employed to investigate various reactions, such as nucleophilic additions to the beta-carbon, which is activated by the electron-withdrawing nitro group. nih.gov

DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states. dntb.gov.ua This information allows for the determination of activation energies, which are key to understanding reaction rates. For example, a DFT study on the reaction of a nitrostyrene derivative with a nucleophile would calculate the energy barrier for the formation of the new carbon-nucleophile bond. researchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the LUMO is expected to be localized on the nitrostyrene moiety, particularly on the beta-carbon of the double bond, making it susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the electron-rich dibenzyloxy-substituted benzene (B151609) ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. epstem.net

Reactivity indices derived from DFT, such as electrophilicity and nucleophilicity indices, can provide a quantitative measure of a molecule's reactivity. mdpi.com These indices are valuable for predicting the outcome of reactions, for instance, in cycloaddition processes where nitrostyrenes can participate. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (DFT/B3LYP/6-31G)*

This table presents hypothetical data that would be obtained from a DFT calculation.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are used to study the larger-scale conformational behavior and the influence of the environment.

Molecular mechanics, a method based on classical physics, can be used to perform a more extensive search of the conformational landscape of this compound than is feasible with quantum methods alone. nih.gov This involves using a force field to calculate the potential energy of the molecule as a function of its atomic coordinates.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

These simulations can reveal how solvent molecules arrange themselves around the solute and how this affects its conformational preferences. For example, a polar solvent might stabilize a more polar conformer of this compound. Furthermore, MD simulations can provide insights into the thermodynamics of solvation, which is a crucial component of reaction energetics in solution. researchgate.net Theoretical studies on similar molecules have shown that solvent can have a significant impact on reaction pathways and product stability. researchgate.netdntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Methodologies

Prediction of Spectroscopic Parameters

No published studies were found that specifically apply QSPR methodologies to predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound.

Correlation of Theoretical Descriptors with Chemical Reactivity Profiles

There is no available research that details the correlation of theoretical descriptors (such as electronic, steric, or thermodynamic properties) with the chemical reactivity profiles of this compound using QSPR models.

Applications and Advanced Synthetic Strategies Utilizing 3,4 Dibenzyloxy Beta Nitrostyrene As a Building Block

Synthesis of Complex Organic Molecules

The unique combination of functional groups in 3,4-dibenzyloxy-beta-nitrostyrene makes it a key starting material for synthesizing a range of complex organic molecules, particularly those containing substituted phenyl backbones.

One of the most direct and high-yielding applications of this compound is its conversion to substituted phenethylamines. This transformation is typically achieved through catalytic hydrogenation.

The reduction of β-nitrostyrenes is a well-established method for preparing phenethylamines. researchgate.net In the case of this compound, catalytic hydrogenation over palladium on charcoal (Pd/C) is particularly efficient. mdma.chmdma.ch This reaction proceeds under a hydrogen atmosphere and typically involves an ethanol-hydrochloric acid solvent system. mdma.chgoogle.com A significant advantage of this method is that the reduction of the nitroalkene to the amine and the hydrogenolysis of the benzyl (B1604629) protecting groups occur in a single step. google.com This concurrent reduction and deprotection provide a direct route to 3,4-dihydroxyphenethylamine, also known as dopamine (B1211576), a critical neurotransmitter. mdma.ch The reaction is notable for its high efficiency, often yielding the product quantitatively. mdma.ch

The general transformation can be summarized as follows:

| Precursor | Product | Catalyst | Conditions | Yield | Reference |

| 3,4-Dibenzyloxy-β-nitrostyrene | 3,4-Dihydroxy-phenethylamine HCl | 5% Pd/C | H₂ (1 atm), EtOH, 12 M HCl, rt, 24 h | 99% | mdma.ch |

While the synthesis of phenethylamines from β-nitrostyrenes is common, the preparation of phenylisopropylamines generally requires a β-methyl-β-nitrostyrene precursor, which is synthesized from a benzaldehyde and nitroethane instead of nitromethane (B149229). researchgate.netnih.gov Therefore, this compound is primarily a precursor to phenethylamines rather than phenylisopropylamines.

This compound is a key precursor in the multi-step synthesis of 5,6-dihydroxyindole (B162784), a crucial monomer in the biosynthesis of melanin. epo.orggoogle.com The synthetic route involves an initial nitration of the aromatic ring, followed by a reductive cyclization.

The first step is the nitration of 3,4-dibenzyloxy-β-nitrostyrene to produce 4,5-dibenzyloxy-2,β-dinitrostyrene. epo.orggoogle.com This introduces a nitro group onto the aromatic ring ortho to one of the benzyloxy substituents. This dinitro compound is the direct precursor for the indole (B1671886) ring system.

The subsequent and pivotal step is the reductive cyclization of 4,5-dibenzyloxy-2,β-dinitrostyrene. This transformation closes the five-membered ring to form the indole scaffold. Historically, this has been achieved using reducing agents like iron in acetic acid. epo.org The product of this reaction is 5,6-dibenzyloxyindole (DBI). epo.orggoogle.com The final step to obtain the biologically relevant 5,6-dihydroxyindole (DHI) involves the removal of the two benzyl protecting groups, typically accomplished via catalytic hydrogenation in the presence of a palladium catalyst. epo.orggoogle.com

This pathway underscores the utility of this compound in building complex heterocyclic systems like indoles. mdpi.com The β-nitrostyrene moiety is ultimately transformed into the pyrrole part of the indole ring.

The utility of this compound extends to the synthesis of various scaffolds with recognized biological importance. The products derived from this precursor, such as dopamine and 5,6-dihydroxyindole, are themselves highly significant biological molecules.

Dopamine : As a primary catecholaminergic neurotransmitter in the brain, dopamine plays a vital role in motor control, motivation, reward, and cognitive function. The synthesis of dopamine hydrochloride from 3,4-dibenzyloxy-β-nitrostyrene provides access to this essential compound. mdma.ch

5,6-Dihydroxyindole (DHI) : This molecule is a fundamental building block of eumelanin, the most common form of the pigment melanin found in skin, hair, and eyes. google.com The synthetic route starting from 3,4-dibenzyloxy-β-nitrostyrene is a key method for accessing this and related compounds for materials science and biomedical research. epo.org

Beyond these specific examples, β-nitrostyrenes in general are recognized as versatile intermediates for creating a wide array of biologically active structures. rsc.orgresearchgate.netresearchgate.net They serve as precursors for various heterocyclic systems and substituted alkylamines that are core components of many pharmaceutical agents. researchgate.net

Role in Multi-Step Organic Synthesis

This compound is not only a precursor to specific target molecules but also a strategic component in more complex, multi-step synthetic sequences, where efficiency and selectivity are paramount.

The conversion of this compound into dopamine hydrochloride is an excellent example of a one-pot transformation where multiple chemical events occur sequentially without the need to isolate intermediates. mdma.ch In this single reaction vessel, the following transformations happen:

Reduction of the nitro group to an amino group.

Reduction of the carbon-carbon double bond.

Hydrogenolysis (cleavage) of the two benzyl ether protecting groups to yield hydroxyl groups.

Chemoselectivity is a critical aspect of the synthetic utility of this compound. The primary example is the selective reduction of the nitroalkene moiety.

Chemoselectivity : During catalytic hydrogenation with Pd/C, the nitro group and the alkene are selectively reduced over the aromatic rings of the benzyl protecting groups. mdma.chgoogle.com Furthermore, under these conditions, the benzyloxy groups are chemoselectively cleaved, while other functionalities might remain intact. This predictable selectivity allows chemists to perform multiple transformations in one step. Conversely, it is possible to selectively reduce only the C=C double bond of a nitrostyrene (B7858105), leaving the nitro group untouched, by using specific reagents like sodium borohydride (B1222165) under phase transfer catalysis conditions. mdma.ch This differential reactivity allows for precise control over the synthetic outcome.

While this compound is achiral and its common reactions, such as hydrogenation to dopamine, produce achiral products, β-nitrostyrene derivatives can be employed in stereoselective synthesis. For instance, asymmetric synthesis of various biologically active scaffolds can be achieved through cascade reactions catalyzed by chiral organocatalysts, demonstrating that the β-nitrostyrene scaffold is amenable to stereocontrolled transformations. rsc.org

Advanced Catalytic Systems for Transformations of this compound

The transformation of this compound into more complex molecular architectures can be efficiently achieved through the use of advanced catalytic systems. These systems offer high levels of selectivity and efficiency, often under mild reaction conditions. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the functionalization of nitrostyrenes.

Transition Metal Catalysis (e.g., Palladium- and Copper-Catalyzed Reactions)

Transition metal catalysis provides a robust platform for the transformation of β-nitrostyrenes, including this compound. Palladium and copper catalysts, in particular, have been extensively utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings being prime examples of its utility. In the context of nitrostyrenes, palladium catalysts can be employed in denitrative cross-coupling reactions, where the nitro group is displaced by another functional group.

Mizoroki-Heck Reaction: This reaction typically involves the coupling of an unsaturated halide with an alkene. While the classical Heck reaction does not directly apply to nitrostyrenes as substrates, denitrative versions have been developed. For this compound, a palladium-catalyzed denitrative Heck-type reaction with an aryl or vinyl halide could potentially lead to the formation of a trisubstituted alkene. The bulky benzyloxy groups might influence the regioselectivity and stereoselectivity of the reaction.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction traditionally pairs an organoboron compound with an organic halide. Denitrative Suzuki-Miyaura couplings of nitroalkenes have been reported, offering a pathway to introduce aryl or vinyl substituents in place of the nitro group. Applying this to this compound would allow for the synthesis of various stilbene derivatives. The general catalytic cycle for such palladium-catalyzed cross-coupling reactions is depicted below.

| Catalyst System | Reaction Type | Potential Product from this compound |

| Pd(OAc)₂ / Ligand | Denitrative Heck | 1,2-diaryl-1-(3,4-dibenzyloxyphenyl)ethene |

| Pd(PPh₃)₄ / Base | Denitrative Suzuki | (E)-1-(3,4-dibenzyloxystyryl)benzene derivatives |

Copper-Catalyzed Reactions:

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations of nitrostyrenes. They are particularly effective in promoting conjugate addition reactions and have been used in the reduction of the nitro group.

Conjugate Addition: Copper catalysts can facilitate the 1,4-conjugate addition of various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organozinc reagents), to the activated double bond of this compound. This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the β-position.

Reduction: The combination of a reducing agent like sodium borohydride with a copper salt, such as copper(II) chloride, provides an effective method for the reduction of the nitro group in β-nitrostyrenes to the corresponding primary amine. This transformation of this compound would yield 3,4-dibenzyloxyphenethylamine, a valuable scaffold in medicinal chemistry.

| Catalyst/Reagent | Reaction Type | Potential Product from this compound |

| Cu(I) or Cu(II) salt | Conjugate Addition | β-Substituted 3,4-dibenzyloxynitroalkanes |

| NaBH₄ / CuCl₂ | Reduction | 2-(3,4-Dibenzyloxyphenyl)ethan-1-amine |

Organocatalysis in Nitrostyrene Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. For transformations involving nitrostyrenes, organocatalysts can activate the substrate and the nucleophile simultaneously, leading to high enantioselectivities.

The primary mode of activation of β-nitrostyrenes by organocatalysts involves the formation of hydrogen bonds between the catalyst and the nitro group, which enhances the electrophilicity of the β-carbon. Common organocatalytic transformations of nitrostyrenes include:

Michael Addition: This is one of the most widely studied organocatalytic reactions of nitrostyrenes. Chiral amines, thioureas, and squaramides are effective catalysts for the asymmetric Michael addition of various nucleophiles, such as aldehydes, ketones, and malonates, to this compound. The bulky benzyloxy groups may play a role in the stereochemical outcome of the reaction by influencing the approach of the nucleophile to the catalyst-substrate complex.

Cascade Reactions: The initial Michael adduct formed from the reaction of this compound can undergo subsequent intramolecular reactions in a cascade or domino fashion. These organocatalytic cascade reactions allow for the rapid construction of complex cyclic structures with multiple stereocenters in a single operation. For instance, a Michael-aldol cascade could lead to the formation of highly functionalized cyclohexane derivatives.

| Organocatalyst Type | Reaction Type | Potential Chiral Product from this compound |

| Chiral Primary/Secondary Amines | Michael Addition | Enantioenriched γ-nitro carbonyl compounds |

| Chiral Thioureas/Squaramides | Michael Addition | Enantioenriched Michael adducts with various nucleophiles |

| Proline and its derivatives | Cascade Reactions | Chiral cyclic compounds |

Design and Synthesis of Analogs of this compound for Structure-Reactivity Relationship Studies

The systematic modification of the structure of this compound allows for the investigation of structure-reactivity relationships. By altering the electronic and steric properties of the molecule, one can gain insights into the factors that govern its reactivity in various chemical transformations. The synthesis of such analogs typically starts from appropriately substituted benzaldehydes, which are then condensed with nitromethane in a Henry reaction.

Modifications to the Benzyloxy Groups:

The benzyloxy groups at the 3- and 4-positions can be replaced with other substituents to probe their influence on reactivity.

Electronic Effects: Replacing the benzyloxy groups with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., fluoro, trifluoromethyl) on the benzyl rings would modulate the electron density of the styrenyl system. This, in turn, would affect the electrophilicity of the β-carbon and influence the rates and outcomes of nucleophilic addition reactions.

Steric Effects: Introducing bulky substituents on the benzyl groups (e.g., tert-butyl) would increase the steric hindrance around the reaction center. This could be used to study the influence of steric bulk on the stereoselectivity of asymmetric catalytic reactions.

Modifications to the Phenyl Ring:

Introducing additional substituents on the phenyl ring of this compound can also provide valuable information about structure-reactivity relationships.

Positional Isomers: Synthesizing isomers with the benzyloxy groups at different positions (e.g., 2,3-dibenzyloxy or 2,5-dibenzyloxy) would allow for an investigation into the impact of the substitution pattern on the molecule's reactivity and its interaction with catalysts.

Modifications at the β-Position:

While the core structure is a β-nitrostyrene, analogs with substituents at the β-position can also be designed.

β-Substituted Analogs: Introducing a small alkyl group (e.g., methyl) at the β-position would create a more sterically hindered and electronically different Michael acceptor. Studying the reactivity of such analogs in catalytic reactions would provide insights into the tolerance of the catalytic systems to substrate modifications.

The following table summarizes some potential analogs and the rationale for their synthesis in structure-reactivity studies.

| Analog of this compound | Modification | Purpose of Study |

| 3,4-Bis(4-methoxybenzyloxy)-beta-nitrostyrene | Electron-donating groups on benzyl rings | Investigate electronic effects on reactivity |

| 3,4-Bis(4-trifluoromethylbenzyloxy)-beta-nitrostyrene | Electron-withdrawing groups on benzyl rings | Investigate electronic effects on reactivity |

| 3,4-Bis(3,5-di-tert-butylbenzyloxy)-beta-nitrostyrene | Bulky substituents on benzyl rings | Investigate steric effects on stereoselectivity |

| 2,3-Dibenzyloxy-beta-nitrostyrene | Positional isomer | Study the influence of substitution pattern |

| 3,4-Dibenzyloxy-β-methyl-β-nitrostyrene | β-Methyl substituent | Evaluate catalyst tolerance to β-substitution |

By synthesizing and studying the reactivity of these and other analogs, a deeper understanding of the factors governing the chemical transformations of this compound can be achieved, further expanding its utility as a versatile building block in organic synthesis.

Q & A

Q. Table 1: Synthetic Parameters for Nitrostyrene Derivatives

| Parameter | Optimal Condition (Example) | Reference |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ (3 equiv.) | |

| Temperature | 70°C | |

| Reaction Time | 14 hours | |

| Yield | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.